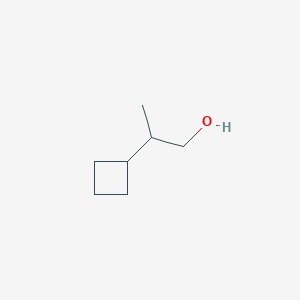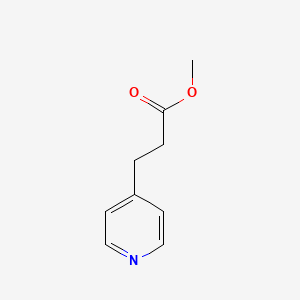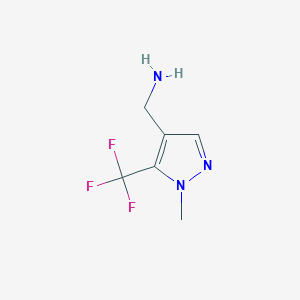
2-Cyclobutylpropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclobutylpropan-1-ol is a chemical compound with the CAS Number: 861575-42-0 . It has a molecular weight of 114.19 and its IUPAC name is this compound . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H14O/c1-6(5-8)7-3-2-4-7/h6-8H,2-5H2,1H3 . This indicates that the compound has 7 carbon atoms, 14 hydrogen atoms, and 1 oxygen atom . It also contains 1 primary alcohol group .Physical And Chemical Properties Analysis
This compound has a melting point of 27-28 degrees Celsius . It is stored at room temperature and is in liquid form .Scientific Research Applications
Catalysis and Material Science Nitrogen-doped carbon nanotubes (NCNTs), investigated for the selective allylic oxidation of cyclohexene, reveal the potential of 2-Cyclobutylpropan-1-ol in catalysis and material science. The study highlights NCNTs' ability to catalyze reactions efficiently without metals, offering a sustainable alternative to traditional catalysts. This research underlines the significance of nitrogen doping in enhancing catalytic performance, potentially broadening applications in green chemistry and sustainable industrial processes (Cao, Yu, Peng, & Wang, 2014).
Supramolecular Chemistry Cyclodextrins (CDs), with their ability to form stable complexes with various organic, inorganic, and biological molecules, exemplify the application of this compound in constructing nano-scale supramolecular systems. CDs' inclusion complex forming capability enables the modification of material properties significantly, marking its importance in food, pharmaceuticals, and environmental applications. This review provides a comprehensive overview of CDs' role in supramolecular chemistry, emphasizing their utility in enhancing drug delivery, stabilizing flavors, and facilitating environmental protection efforts (Chen & Liu, 2010).
Solid-State Organic Synthesis The exploration of organic synthesis in the solid state via hydrogen-bond-driven self-assembly highlights another application area. By using small molecules as linear templates, chemists can control intermolecular [2 + 2] photodimerizations, demonstrating the potential of this compound in guiding the synthesis of complex molecules. This approach leverages the organic solid state to direct chemical reactions, showcasing the feasibility of synthesizing molecules that may be challenging to obtain through conventional solution-based methods. The methodology underscores the importance of molecular recognition and self-assembly in advancing synthetic chemistry (MacGillivray, 2008).
Safety and Hazards
The safety information for 2-Cyclobutylpropan-1-ol includes several hazard statements: H227, H315, H319, H335 . These indicate that the compound is a flammable liquid and vapor, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 . These statements provide guidance on how to handle and store the compound safely .
properties
IUPAC Name |
2-cyclobutylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O/c1-6(5-8)7-3-2-4-7/h6-8H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXVVMLKYZIOIFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1CCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2716760.png)
![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2716763.png)
![methyl 2-(2-((2-chlorophenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2716765.png)





![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2716776.png)
![N-(2-((6-ethoxybenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide](/img/structure/B2716777.png)
![N-(4-chlorophenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2716778.png)
![2,2,2-trichloro-N-{4-[(2-chlorophenyl)sulfanyl]phenyl}acetamide](/img/structure/B2716780.png)
![2-(2-Chloro-6-fluorophenyl)-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]acetamide](/img/structure/B2716782.png)
![1,3-Dimethyl-6-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine-2,4-dione](/img/structure/B2716783.png)